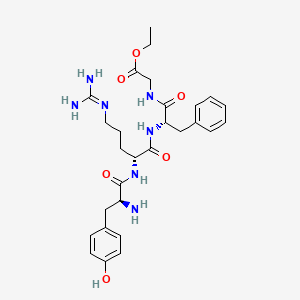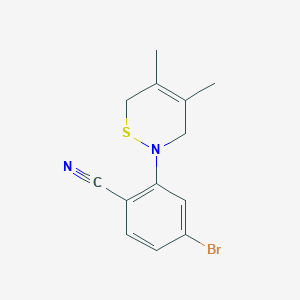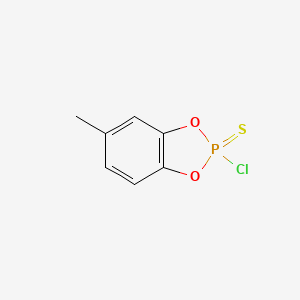![molecular formula C16H20O2 B14373524 {3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene CAS No. 90332-03-9](/img/structure/B14373524.png)
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a prop-1-yn-1-yl group, which is further substituted with a cyclohexyloxy methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene typically involves multiple steps. One common method includes the alkylation of benzene with a propargyl halide, followed by the introduction of the cyclohexyloxy methoxy group through nucleophilic substitution. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the alkyne group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the alkyne group allows for potential interactions with metal catalysts, facilitating catalytic processes. Additionally, the cyclohexyloxy methoxy group can enhance the compound’s solubility and stability, influencing its overall reactivity and effectiveness.
Comparison with Similar Compounds
Similar Compounds
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene: Unique due to its specific substitution pattern and the presence of both alkyne and cyclohexyloxy methoxy groups.
{3-[(Methoxy)methoxy]prop-1-yn-1-yl}benzene: Lacks the cyclohexyloxy group, resulting in different solubility and reactivity.
{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}toluene: Similar structure but with a methyl group on the benzene ring, affecting its chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties. The presence of the cyclohexyloxy methoxy group enhances its solubility and stability, while the alkyne group provides a site for further chemical modifications and interactions.
Properties
CAS No. |
90332-03-9 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(cyclohexyloxymethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C16H20O2/c1-3-8-15(9-4-1)10-7-13-17-14-18-16-11-5-2-6-12-16/h1,3-4,8-9,16H,2,5-6,11-14H2 |
InChI Key |
KWSGCDQJSAWWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCOCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
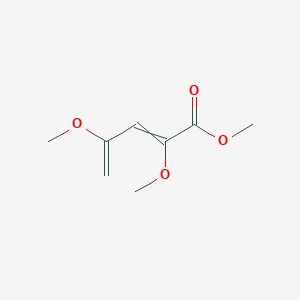
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)

![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
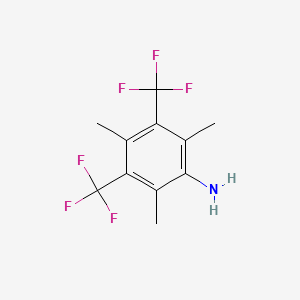
![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
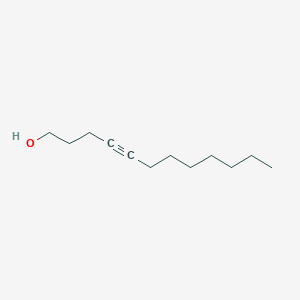
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

